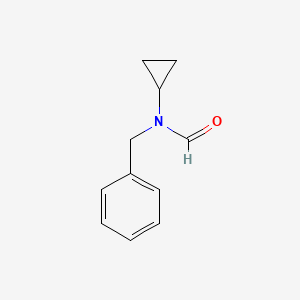

N-Benzyl-N-cyclopropylformamide

Description

N-Benzyl-N-cyclopropylformamide (C₁₁H₁₃NO) is a substituted formamide derivative characterized by a benzyl group and a cyclopropyl moiety attached to the nitrogen atom of the formamide backbone.

Propriétés

IUPAC Name |

N-benzyl-N-cyclopropylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-9-12(11-6-7-11)8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGPAWDEAGUAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440669 | |

| Record name | N-Benzyl-N-cyclopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246257-66-9 | |

| Record name | N-Benzyl-N-cyclopropylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Benzyl-N-cyclopropylformamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with cyclopropylformyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of N-Benzyl-N-cyclopropylformamide may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Benzyl-N-cyclopropylformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the formamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Varied products depending on the nucleophile used.

Applications De Recherche Scientifique

N-Benzyl-N-cyclopropylformamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-Benzyl-N-cyclopropylformamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The benzyl and cyclopropyl groups contribute to the compound’s overall binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-Cyclopropyl-N-methylbenzamide (CAS 155940-92-4)

- Structure : Benzamide backbone with N-cyclopropyl and N-methyl substituents.

- Molecular Formula: C₁₁H₁₃NO (MW: 175.23 g/mol).

- Key Differences :

- Functional Group: Benzamide (CONH₂) vs. formamide (CONH) in the target compound.

- Substituents: Methyl group replaces benzyl in the target, reducing aromatic interactions.

- Synthetic Routes : Commercial synthesis involves coupling cyclopropylamine with methylbenzoyl chloride, yielding 95% purity .

N-(Cyclopropanecarbonyl)benzamide (CAS 756488-67-2)

- Structure : Benzamide with a cyclopropanecarbonyl group.

- Molecular Formula: C₁₁H₁₁NO₂ (MW: 197.21 g/mol).

- Key Differences :

- Cyclopropane is part of an acyl group (CO-C₃H₅) rather than directly attached to nitrogen.

- Increased polarity due to the ketone group, contrasting with the formamide’s NH group.

2-Benzyl-5-isopropyl-1,4,7,13,14-pentaazabicyclo[10.2.1]pentadeca-12(15),13-diene-3,6-dione

- Structure : Complex bicyclic peptide derivative with benzyl and isopropyl groups.

- Relevance : Demonstrates synthetic strategies applicable to N-benzyl compounds, such as TFA-mediated deprotection (99% yield) and resin-based coupling .

Research Findings and Implications

- Synthetic Challenges : The cyclopropyl group’s strain complicates stability during synthesis. Analogous methods from (e.g., TFA-mediated reactions) could be adapted for N-benzyl compounds .

- Physicochemical Properties :

- Lipophilicity: Benzyl > Methyl > Cyclopropanecarbonyl (based on substituent hydrophobicity).

- Metabolic Stability: Cyclopropyl groups may reduce oxidative metabolism compared to linear alkyl chains .

Activité Biologique

Introduction

N-Benzyl-N-cyclopropylformamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

N-Benzyl-N-cyclopropylformamide is characterized by the presence of a benzyl group and a cyclopropyl moiety attached to a formamide functional group. The structural features of this compound may influence its interaction with biological targets, contributing to its pharmacological effects.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 189.25 g/mol |

| Functional Groups | Formamide, Aromatic |

| Stereochemistry | Not specified |

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to N-Benzyl-N-cyclopropylformamide. For instance, related N-benzylcarboxamides have shown potent inhibition against HIV-1 by targeting integrase (INST) and reverse transcriptase (RT) pathways. These findings suggest that N-benzyl-N-cyclopropylformamide may exhibit similar antiviral mechanisms due to structural similarities.

Case Study: Antiviral Mechanism

In vitro assays demonstrated that compounds with a benzyl group at the C5 position showed significant cytoprotection and low cytotoxicity, indicating a favorable therapeutic index. The IC50 values for these compounds ranged from 21 to 230 nM, showcasing their potential as antiviral agents .

Anti-inflammatory Effects

Compounds within the same class as N-Benzyl-N-cyclopropylformamide have been reported to possess anti-inflammatory properties. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating prostaglandin synthesis.

The inhibition of COX enzymes leads to reduced levels of pro-inflammatory mediators, thus alleviating symptoms associated with inflammatory conditions. This mechanism has been substantiated through various pharmacological studies demonstrating the efficacy of structurally similar compounds in reducing inflammation in animal models .

Antimicrobial Activity

The antimicrobial potential of N-benzyl derivatives has also been explored. Studies have shown that certain benzyl-substituted compounds exhibit significant antibacterial and antifungal activities against various pathogens.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results indicate that N-Benzyl-N-cyclopropylformamide may possess broad-spectrum antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent .

Research Findings and Future Directions

Ongoing research is essential to elucidate the full spectrum of biological activities associated with N-Benzyl-N-cyclopropylformamide. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound.

- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.